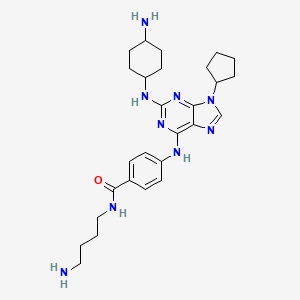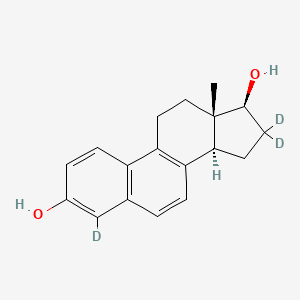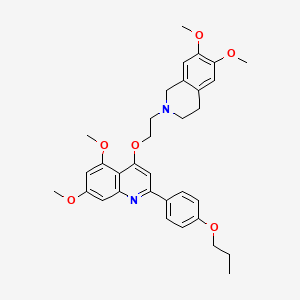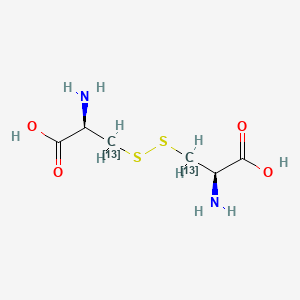
Pdgfr|A/flt3-itd-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdgfr|A/flt3-itd-IN-1 is a potent inhibitor of platelet-derived growth factor receptor alpha (PDGFRα) and FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations. This compound has shown significant potential in the research of acute myeloid leukemia (AML) and chronic eosinophilic leukemia due to its ability to inhibit these kinases effectively .
Preparation Methods
The synthesis of Pdgfr|A/flt3-itd-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Pdgfr|A/flt3-itd-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives .
Scientific Research Applications
Pdgfr|A/flt3-itd-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDGFRα and FLT3 kinases, providing insights into the design of new inhibitors.
Biology: Employed in cellular assays to investigate the role of PDGFRα and FLT3 in cell signaling pathways and their impact on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of AML and chronic eosinophilic leukemia, particularly in cases with FLT3-ITD mutations.
Industry: Utilized in the development of new drugs targeting PDGFRα and FLT3, contributing to the advancement of targeted cancer therapies
Mechanism of Action
Pdgfr|A/flt3-itd-IN-1 exerts its effects by binding to the active sites of PDGFRα and FLT3, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as STAT5, AKT, and ERK, which are involved in cell proliferation, survival, and differentiation. By blocking these pathways, this compound induces apoptosis and inhibits the growth of leukemic cells .
Comparison with Similar Compounds
Pdgfr|A/flt3-itd-IN-1 is unique in its dual inhibition of PDGFRα and FLT3, making it a valuable tool for studying these kinases. Similar compounds include:
Sorafenib: An oral multikinase inhibitor that targets RAF-1, VEGF, c-KIT, PDGFR, ERK, and FLT3.
Midostaurin: A first-generation FLT3 inhibitor approved for the treatment of FLT3-mutated AML.
Gilteritinib: A second-generation FLT3 inhibitor with higher specificity and potency compared to first-generation inhibitors.
Quizartinib: Another second-generation FLT3 inhibitor known for its effectiveness in treating FLT3-ITD AML
These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications. This compound stands out due to its dual-targeting capability, providing a broader scope of inhibition and potential therapeutic benefits.
Properties
Molecular Formula |
C27H39N9O |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(4-aminobutyl)-4-[[2-[(4-aminocyclohexyl)amino]-9-cyclopentylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C27H39N9O/c28-15-3-4-16-30-26(37)18-7-11-20(12-8-18)32-24-23-25(36(17-31-23)22-5-1-2-6-22)35-27(34-24)33-21-13-9-19(29)10-14-21/h7-8,11-12,17,19,21-22H,1-6,9-10,13-16,28-29H2,(H,30,37)(H2,32,33,34,35) |
InChI Key |
RBARWKMXQSXULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)C(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)



![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)



![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)


